Positional Isomer Selectivity in NorA Efflux Pump Inhibition: 5-Nitro Substitution Is Essential for Potency
In head-to-head SAR studies of 2-aryl-1H-indole NorA efflux pump inhibitors, 5-nitro-substituted derivatives consistently demonstrated superior potency compared to other substitution patterns. The 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole derivative was identified as a more potent inhibitor than the lead compound INF55, establishing the 5-nitro regioisomer as the privileged scaffold for this pharmacological activity [1]. The free hydroxymethyl analog (5-nitro-1H-indol-2-yl)methanol serves as the direct synthetic precursor to these active 2-aryl-5-nitroindoles, providing the critical 5-nitroindole-2-carbaldehyde intermediate via PCC oxidation [2].
| Evidence Dimension | NorA efflux pump inhibitory potency (structure-activity relationship) |
|---|---|
| Target Compound Data | 5-Nitro-2-(3-methoxycarbonyl)phenyl-1H-indole (derived from 5-nitroindole-2-carbaldehyde precursor): more potent than INF55 [1] |
| Comparator Or Baseline | INF55 (lead NorA inhibitor); other nitro-substitution positional isomers not reported as potent [1] |
| Quantified Difference | 5-Nitro derivative qualitatively more potent than INF55; other substitution patterns (e.g., unsubstituted phenyl) lacked comparable activity [1] |
| Conditions | NorA efflux pump inhibition assay in Staphylococcus aureus [1] |
Why This Matters
Procuring the 5-nitro isomer ensures access to the validated pharmacophoric pattern for NorA inhibitor development, whereas other positional isomers lack demonstrated efficacy in this therapeutically relevant target.
- [1] Ambrus JI, Kelso MJ, Bremner JB, Ball AR, Casadei G, Lewis K. Structure–activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters. 2008;18(15):4294-4297. View Source
- [2] Narayana B, Ashalatha BV, Raj KKV. Synthesis of 4-, 5-, 6- and 7-nitroindole-2-methanols and 4-, 5-, 6- and 7-nitroindole-2-carbaldehydes. Journal of Chemical Research. 2006;(5):282-284. View Source
